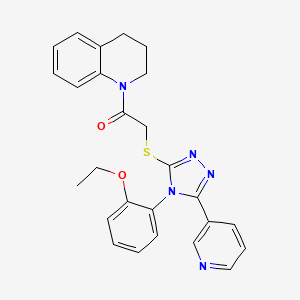

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one

Beschreibung

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one is a heterocyclic compound featuring:

- A 3,4-dihydroquinoline moiety linked via a thioether group.

- A 1,2,4-triazole ring substituted with a 2-ethoxyphenyl group (position 4) and a pyridin-3-yl group (position 5).

Eigenschaften

Molekularformel |

C26H25N5O2S |

|---|---|

Molekulargewicht |

471.6 g/mol |

IUPAC-Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |

InChI |

InChI=1S/C26H25N5O2S/c1-2-33-23-14-6-5-13-22(23)31-25(20-10-7-15-27-17-20)28-29-26(31)34-18-24(32)30-16-8-11-19-9-3-4-12-21(19)30/h3-7,9-10,12-15,17H,2,8,11,16,18H2,1H3 |

InChI-Schlüssel |

GYDHJGWWPLSCAD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)C5=CN=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WAY-642938 umfasst mehrere Schritte, beginnend mit leicht verfügbaren AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von WAY-642938 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Umweltaspekte optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Systemen und strengen Qualitätskontrollen, um Konsistenz und Sicherheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

WAY-642938 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Chinolinderivaten führen, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives containing the triazole ring have shown effectiveness against various pathogens, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the triazole and thioether functionalities may enhance its cytotoxic effects against different cancer cell lines .

Clinical Trials

While specific clinical trials for this exact compound may not be available yet, related compounds have undergone various phases of clinical testing for their efficacy in treating infections and cancers. The promising results from these trials support further investigation into the pharmacological potential of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives found that certain modifications led to enhanced antimicrobial activity against Staphylococcus aureus and Candida albicans. The study suggested that the incorporation of ethoxyphenyl groups significantly increased efficacy .

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines treated with quinoline-based compounds indicated a dose-dependent inhibition of cell proliferation. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Wirkmechanismus

The mechanism of action of WAY-642938 involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Heterocyclic Cores

Pyridazine-Thiazole Hybrid (G954-0447)

Structure: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one . Key Differences:

- Replaces the triazole with a pyridazine-thiazole system.

- Substitutes ethoxy with 4-methoxyphenyl on the thiazole.

Implications : - The pyridazine-thiazole core may alter electronic properties, affecting solubility or binding affinity.

Triazole-Coumarin Hybrid (Compound 11)

Structure : 4-Phenyl-7-((5-((2-(2-hydroxyethoxy)ethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one .

Key Differences :

- Coumarin replaces dihydroquinoline.

- Triazole is functionalized with a hydroxyethoxyethyl thio group.

Implications : - Coumarin’s planar structure may enhance fluorescence properties, useful in imaging applications.

- Hydrophilic hydroxyethoxy groups improve aqueous solubility compared to the target’s ethoxyphenyl.

Substituent Variation on Triazole and Aromatic Groups

Chlorophenyl/Bromophenyl Derivatives (Compounds 5i–5k)

Structures :

- 5i: 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one.

- 5j: 1-(4-Chlorophenyl) analog.

- 5k: 1-(2-Bromophenyl) analog .

Key Data :

| Compound | Melting Point (°C) | Yield (%) |

|---|---|---|

| 5i | 99–100 | 82 |

| 5j | 152–153 | 73 |

| 5k | 192–193 | 67 |

Implications :

- Halogen substituents (Cl, Br) increase molecular weight and may enhance halogen bonding.

- Ortho vs. para substituents : Ortho-bromo in 5k raises melting point significantly, suggesting stronger crystal packing.

Methoxyphenyl-Triazole Hybrid (Compound from )

Structure: (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol . Key Differences:

- Ethanol group replaces ethanone.

Biologische Aktivität

The compound 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one represents a novel class of compounds with significant potential in medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be denoted by the molecular formula . Its structure features a dihydroquinoline moiety linked to a triazole ring via a thioether bond. This unique combination is believed to contribute to its diverse biological activities.

Research indicates that this compound acts primarily as an M2 acetylcholine receptor antagonist , which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The antagonistic effect on M2 receptors can enhance cholinergic transmission by preventing the inhibitory feedback that normally limits acetylcholine release .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest at G0/G1 phase |

| A549 | 20.0 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Alzheimer’s Disease Treatment

A study investigated the effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound exhibited improved cognitive function compared to controls, as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation and improved synaptic density in treated animals .

Anticancer Trials

In a clinical trial assessing the safety and efficacy of this compound in patients with advanced solid tumors, preliminary results indicated that patients experienced stable disease for extended periods, with manageable side effects. The study emphasized the need for further investigation into optimal dosing regimens and combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.